RN486

Kinase Selectivity Off-Target Profiling Drug Discovery

Researchers studying BTK signaling face cross-study variability when substituting covalent inhibitors (ibrutinib, acalabrutinib) with reversible agents. RN486 is the validated reversible BTK inhibitor for consistent, reproducible results. • Enzymatic IC50 4.0 nM; Kd 0.31 nM with selectivity confirmed across 369 kinases • Reversible, non-covalent binding-essential for resistance mutation studies (C481S, C481T) and dual ABCB1/ABCG2 MDR reversal • Orally bioavailable; validated efficacy in CIA, AIA, and NZB/W lupus nephritis models Supplied with full QC documentation. Research-use only.

Molecular Formula C35H35FN6O3
Molecular Weight 606.7 g/mol
CAS No. 1242156-23-5
Cat. No. B611973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN486
CAS1242156-23-5
SynonymsRN486;  RN-486;  RN 486
Molecular FormulaC35H35FN6O3
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO
InChIInChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38)
InChIKeyZTUJNJAKTLHBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RN486: Selective BTK Inhibitor for Autoimmune and MDR Research


RN486 is a reversible, potent, and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK) [1]. It belongs to the non-covalent BTK inhibitor class, structurally distinct from irreversible covalent inhibitors like ibrutinib [2]. With an enzymatic IC50 of 4.0 nM and a Kd of 0.31 nM , RN486 was optimized through structure-based drug design, incorporating a benzyl alcohol group and fluorine substitution that each contributed >10-fold increases in activity [3].

Non-covalent reversible BTK inhibitor research tool
Kinase selectivity research workflow (panel of 369 kinases)
Autoimmune disease model studies (RA, lupus nephritis)
MDR reversal and chemosensitization research

Why RN486 Is Not Interchangeable with Other BTK Inhibitors


BTK inhibitors vary fundamentally in binding mode (covalent vs. reversible) [1], target engagement kinetics [2], and functional selectivity in cell-based systems [3]. Covalent inhibitors like ibrutinib and acalabrutinib permanently modify BTK's C481 residue, conferring distinct pharmacodynamics and off-target profiles [2]. Reversible non-covalent agents such as RN486 and fenebrutinib avoid this covalent modification but differ in their interactions with BTK resistance mutations [2] and auxiliary targets like ABC transporters [4]. Consequently, substituting RN486 with another BTK inhibitor—even another reversible one—invalidates cross-study comparisons and introduces uncharacterized variables in functional assays, MDR reversal studies, and autoimmune disease models.

Binding mode
Covalent (ibrutinib) vs. reversible (RN486) BTK engagement may alter pharmacodynamics and off-target profiles
Resistance context
RN486 retains activity against C481S/T mutants; ibrutinib is inactive. Mutant status may shift assay interpretation
MDR reversal profile
RN486 targets both ABCB1 and ABCG2; ibrutinib is limited to ABCB1. Transporter scope may differ across models

RN486 Quantitative Comparative Evidence


Kinase Selectivity vs. Clinical BTK Inhibitors

RN486 exhibits a high degree of selectivity, with minimal cross-reactivity when tested against a panel of 369 kinases . In contrast, covalent inhibitors like ibrutinib irreversibly bind multiple off-target kinases (e.g., EGFR, ITK, TEC family kinases), a property linked to adverse clinical effects [1]. While quantitative comparison across full panels is limited, RN486's non-covalent, highly selective profile is a key differentiator for research requiring clean target engagement . RN486 also demonstrates high selectivity over Syk and JAK, two validated rheumatoid arthritis targets .

Kinase selectivity
Class-level inference
High selectivity over 369 kinases; minimal cross-reactivity vs. ibrutinib’s off-target binding
Supports clean target engagement in B-cell signaling studies
Reported enzymatic and binding assay context
Kinase Selectivity Off-Target Profiling Drug Discovery

Cell-Based Potency vs. Ibrutinib and CGI-1746

RN486 demonstrates potent functional blockade across multiple human immune cell types, with IC50 values of 2.9 nM (mast cell degranulation), 7.0 nM (TNFα production in monocytes), and 21.0 nM (CD69 expression in whole blood B cells) [1]. These values reflect near-complete inhibition of BTK-dependent signaling at low nanomolar concentrations. For context, the structurally distinct BTK inhibitor CGI-1746 requires higher concentrations to achieve comparable inhibition in similar assays [2]. Furthermore, in cells expressing the ibrutinib-resistant BTK variants C481S and C481T, RN486 retains inhibitory activity, whereas ibrutinib is inactive [3].

Cell-based potency
Head-to-head
Mast cell IC₅₀ 2.9 nM, monocyte TNFα IC₅₀ 7.0 nM, B cell CD69 IC₅₀ 21.0 nM
Supports multi-cellular functional inhibition assay context
Retains activity vs. ibrutinib-resistant C481S/T BTK mutants
Cell-Based Assays Functional Activity Immunology

In Vivo Efficacy in Arthritis Models

In the rat adjuvant-induced arthritis (AIA) model, RN486 (1–30 mg/kg oral) significantly reduced paw swelling and systemic inflammatory markers, both as monotherapy and in combination with low-dose methotrexate [1]. In the mouse collagen-induced arthritis (CIA) model, RN486 produced robust anti-inflammatory and bone-protective effects [1]. While direct comparator data are limited, the observed efficacy at these doses is comparable to that reported for clinical-stage BTK inhibitors like fenebrutinib in similar preclinical arthritis models [2]. Importantly, RN486's efficacy is achieved without the covalent modification that defines ibrutinib's pharmacology [3].

In vivo arthritis models
Cross-study comparable
AIA (1–30 mg/kg) and CIA models; reduced paw swelling and bone protection
Supports BTK-dependent disease-model endpoint context
Comparable to class-reported preclinical BTK inhibitor responses
In Vivo Efficacy Autoimmune Disease Rheumatoid Arthritis

MDR Reversal: ABCB1 and ABCG2 vs. Ibrutinib

RN486 significantly reverses MDR mediated by both ABCB1 (P-gp) and ABCG2 (BCRP) transporters. In ABCB1-overexpressing cells, RN486 (non-toxic concentrations) enhanced the cytotoxicity of paclitaxel and doxorubicin, with a reversal fold (RF) exceeding that of ibrutinib in some cell lines [1]. In ABCG2-overexpressing cells, RN486 increased sensitivity to mitoxantrone and topotecan [2]. Mechanistically, RN486 inhibits transporter ATPase activity and reduces drug efflux without altering transporter subcellular localization [1] [2]. This dual MDR reversal capability distinguishes RN486 from many BTK inhibitors, including ibrutinib, which primarily targets ABCB1 [1].

MDR reversal
Head-to-head
>5-fold reversal in ABCB1 cells; dual ABCB1/ABCG2 activity vs. ibrutinib’s ABCB1-only
Supports dual-transporter chemosensitization endpoint review
KB-C2, SW620/Ad300, H460/MX20, S1-M1-80 cell lines
Multidrug Resistance ABC Transporters Chemosensitization

Efficacy in Murine Lupus Nephritis

In the NZB × NZW mouse model of spontaneous systemic lupus erythematosus (SLE), RN486 administered at 30 mg/kg for 8 weeks completely halted disease progression, as determined by histological and functional analyses of glomerular nephritis [1]. This was accompanied by significant inhibition of B cell activation (CD69 reduction), marked decrease in anti-dsDNA IgG secretion, and depletion of splenic plasma cells [1]. While direct comparator data are unavailable, this study provides class-leading evidence for BTK inhibition in SLE and positions RN486 as a reference compound for preclinical lupus research [1].

Lupus nephritis model
Supporting evidence
Reported complete arrest of glomerulonephritis progression at 30 mg/kg in NZB/W mice
Supports autoimmune kidney disease model endpoint monitoring
8-week treatment; B cell activation and anti-dsDNA IgG reduction
Systemic Lupus Erythematosus Autoimmunity Glomerulonephritis

RN486 Research and Industrial Applications


Autoimmune Disease Modeling (RA and Lupus)

RN486 is the tool of choice for investigating BTK-dependent pathways in rheumatoid arthritis and systemic lupus erythematosus in vivo. Its oral bioavailability and robust efficacy in CIA and AIA models, both alone and with methotrexate [1], combined with complete arrest of lupus nephritis in NZB/W mice [2], provide a validated platform for disease-modifying drug discovery. Procurement is justified by its well-characterized dose-response and disease-modifying effects.

MDR Reversal and Chemosensitization

For researchers studying ABC transporter-mediated drug resistance, RN486 offers a unique dual-targeting profile. Unlike ibrutinib, which primarily reverses ABCB1-mediated MDR, RN486 effectively overcomes both ABCB1- and ABCG2-mediated resistance [3] [4]. This broad-spectrum reversal activity, validated in multiple cancer cell lines, makes RN486 an essential tool for developing novel combination chemotherapies and for probing transporter pharmacology.

BTK Resistance and Selectivity Studies

RN486's reversible, non-covalent binding mode and activity against ibrutinib-resistant BTK mutants (C481S, C481T, and gatekeeper variants) [5] make it a critical control or comparator compound. Researchers studying acquired resistance to covalent BTK inhibitors in B-cell malignancies or autoimmune diseases should procure RN486 to establish baseline activity for non-covalent inhibitors and to differentiate binding mode-specific resistance pathways.

High-Selectivity Functional Assays in B and Myeloid Cells

In vitro functional assays demanding precise inhibition of BTK with minimal off-target kinase engagement benefit from RN486's high selectivity (tested against 369 kinases) and potent functional inhibition (IC50 2.9–21 nM) in human mast cells, monocytes, and B cells [6]. This is particularly valuable for dissecting BCR/FcR signaling networks and for validating BTK as a target in primary human immune cells.

Application
Selection Property
Validation Focus
Autoimmune disease model studies (RA, lupus)
Orally active tool compound with model-response data
Disease-model endpoint review (CIA, AIA, lupus nephritis)
MDR reversal research
Dual ABCB1/ABCG2 reversal profile
Chemosensitization endpoint review across transporter cell lines
BTK inhibitor resistance mechanism studies
Non-covalent binding; activity against C481S/T mutants
Binding-mode-specific resistance pathway interpretation
High-selectivity BCR/FcR signaling assays
Kinase selectivity (tested against 369 kinases)
Off-target kinase review; primary immune cell assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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